molecular formula C4H10N2O2 B115295 2-Methylazo-2-propyl hydroperoxide CAS No. 149127-56-0

2-Methylazo-2-propyl hydroperoxide

Cat. No. B115295
CAS RN: 149127-56-0
M. Wt: 118.13 g/mol
InChI Key: ZJQJZIJIBNDGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylazo-2-propyl hydroperoxide (MAPO) is a commonly used organic peroxide in chemical synthesis and research applications. It is a colorless liquid that is highly reactive and can decompose explosively under certain conditions.

Scientific Research Applications

2-Methylazo-2-propyl hydroperoxide is commonly used as a radical initiator in chemical synthesis reactions, particularly in the polymerization of vinyl monomers. It is also used as a source of free radicals in a variety of other reactions, including oxidation and halogenation reactions. 2-Methylazo-2-propyl hydroperoxide is a useful tool for studying the kinetics and mechanisms of radical reactions in organic chemistry.

Mechanism of Action

2-Methylazo-2-propyl hydroperoxide decomposes readily to form free radicals, which can initiate radical reactions. The decomposition of 2-Methylazo-2-propyl hydroperoxide can be initiated by a variety of factors, including heat, light, and contact with certain metals. The resulting free radicals can react with other molecules to form new radicals, leading to chain reactions.
Biochemical and Physiological Effects:
2-Methylazo-2-propyl hydroperoxide is not commonly used in biochemical or physiological research due to its highly reactive nature and potential for explosive decomposition. However, it has been shown to induce oxidative stress in cells and can be toxic at high concentrations.

Advantages and Limitations for Lab Experiments

2-Methylazo-2-propyl hydroperoxide is a highly reactive and versatile compound that can be used as a radical initiator in a variety of chemical reactions. However, its explosive nature and potential toxicity make it difficult to handle and require careful control of reaction conditions. 2-Methylazo-2-propyl hydroperoxide also has a relatively short half-life and must be used immediately after synthesis to ensure maximum activity.

Future Directions

There are several potential future directions for research on 2-Methylazo-2-propyl hydroperoxide. One area of interest is the development of new methods for synthesizing and purifying 2-Methylazo-2-propyl hydroperoxide that are safer and more efficient. Another area of interest is the use of 2-Methylazo-2-propyl hydroperoxide in new types of radical reactions, such as those involving non-vinyl monomers. Additionally, research on the toxicological effects of 2-Methylazo-2-propyl hydroperoxide and its potential use in biomedical applications could be explored.

Synthesis Methods

2-Methylazo-2-propyl hydroperoxide can be synthesized by the reaction of 2-methylazopropane with hydrogen peroxide in the presence of sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent explosive decomposition. The resulting 2-Methylazo-2-propyl hydroperoxide is typically purified by distillation and stored under refrigeration to prevent decomposition.

properties

CAS RN

149127-56-0

Product Name

2-Methylazo-2-propyl hydroperoxide

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-hydroperoxypropan-2-yl(methyl)diazene

InChI

InChI=1S/C4H10N2O2/c1-4(2,8-7)6-5-3/h7H,1-3H3

InChI Key

ZJQJZIJIBNDGAR-UHFFFAOYSA-N

SMILES

CC(C)(N=NC)OO

Canonical SMILES

CC(C)(N=NC)OO

synonyms

2-METHYLAZO-2-PROPYLHYDROPEROXIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.